2-((Cyclopropyl(thiophen-3-yl)methyl)amino)aceticacid
説明
BenchChem offers high-quality 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)aceticacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)aceticacid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
2-[[cyclopropyl(thiophen-3-yl)methyl]amino]acetic acid |
InChI |
InChI=1S/C10H13NO2S/c12-9(13)5-11-10(7-1-2-7)8-3-4-14-6-8/h3-4,6-7,10-11H,1-2,5H2,(H,12,13) |
InChIキー |
FPQCMTBJMVUFKM-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2=CSC=C2)NCC(=O)O |
製品の起源 |
United States |
Physicochemical Profiling and Synthetic Utility of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid: A Technical Guide
Executive Summary
In modern drug discovery, functionalized amino acid derivatives serve as critical building blocks for the synthesis of complex pharmacophores, including peptidomimetics and small-molecule kinase inhibitors. 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid (CAS: 1184575-60-7) is a highly versatile, structurally unique secondary amine derivative[1]. It has gained prominence as a key intermediate in the development of orally bioavailable Tyrosine Threonine Kinase (TTK) inhibitors, particularly indazole-5-carboxamides utilized as targeted anticancer agents[2].
This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its chemical behavior, and field-proven experimental protocols for its characterization and synthetic integration.
Structural and Physicochemical Profiling
The structural architecture of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid features an N -alkylated glycine core substituted with a bulky, lipophilic cyclopropyl group and a π -electron-rich thiophen-3-yl ring. The carbon atom linking the cyclopropyl group, the thiophene ring, and the amine nitrogen is a chiral center; thus, the compound exists as a pair of enantiomers unless stereospecifically synthesized or resolved[2].
Mechanistic Causality of Physicochemical Traits
-
Zwitterionic Nature: At physiological pH (7.4), the compound exists primarily as a zwitterion. The carboxylic acid is deprotonated (anionic), while the secondary amine is protonated (cationic), resulting in a net-neutral but highly polar molecule.
-
Electronic Effects of the Thiophene Ring: The thiophen-3-yl group acts as a bioisostere to a phenyl ring. However, its electron-rich heteroaromatic nature subtly alters the inductive effect on the adjacent chiral center, slightly modulating the basicity of the secondary amine compared to a standard benzylamine.
-
Conformational Rigidity: The cyclopropyl group introduces significant steric bulk and sp2 -like character in its C-C bonds. This restricts the conformational flexibility of the molecule, which is highly advantageous for locking drug candidates into bioactive conformations without adding the excessive lipophilicity associated with larger aliphatic groups (e.g., tert-butyl).
Quantitative Data Summary
| Property | Value | Method / Note |
| CAS Number | 1184575-60-7 | Standard Identifier[1] |
| Molecular Formula | C₁₀H₁₃NO₂S | Elemental Composition[1] |
| Molecular Weight | 211.28 g/mol | Monoisotopic Mass[3] |
| Predicted pKa (Acid) | ~2.2 | Carboxylic acid deprotonation |
| Predicted pKa (Amine) | ~8.8 | Secondary amine deprotonation |
| Isoelectric Point (pI) | ~5.5 | pH of zero net charge |
| LogP (Predicted) | 1.5 - 2.0 | Octanol/Water partition coefficient |
| Topological Polar Surface Area | ~77.6 Ų | Combined N, O, and S contributions |
| Rotatable Bonds | 5 | Defines conformational flexibility |
Experimental Workflows and Protocols
To ensure rigorous scientific integrity, the following self-validating protocols are designed to characterize the compound's physicochemical profile accurately.
Protocol 1: Potentiometric Determination of pKa and Intrinsic Solubility
Causality: Standard UV-metric pKa determination is challenging for this compound because the thiophene chromophore does not undergo a significant spectral shift upon the protonation/deprotonation of the distant amine or acid groups. Potentiometric titration relies purely on the mass balance of protons, making it universally applicable and highly accurate for zwitterions. Furthermore, it allows for the simultaneous determination of intrinsic solubility based on precipitation onset[4].
Step-by-Step Methodology:
-
Standardization: Calibrate a combined glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve the compound in a 0.15 M KCl solution (to maintain constant ionic strength) to achieve a starting concentration of 1 mM.
-
Titration: Titrate the solution with standardized 0.1 M KOH from pH 2.0 to 11.0. Conduct the titration under an inert argon atmosphere to prevent CO₂ absorption, which can skew the pH readings.
-
Data Analysis: Calculate the pKa values from the inflection points of the resulting Bjerrum plot. Determine the intrinsic solubility limit by mathematically analyzing the deviation in the titration curve caused by the onset of precipitation[4].
Figure 1. pH-dependent ionization states and corresponding analytical workflows.
Protocol 2: High-Throughput Kinetic Solubility Profiling (HPLC-UV)
Causality: In high-throughput biological screening, compounds are typically stored in DMSO and spiked directly into aqueous assay buffers. The rapid solvent shift can cause transient supersaturation followed by precipitation[5]. Measuring kinetic solubility (rather than thermodynamic equilibrium from a solid powder) accurately reflects the actual concentration of the compound available to the biological target during the assay[6].
Step-by-Step Methodology:
-
Stock Preparation: Prepare a precise 10 mM stock solution of the compound in anhydrous DMSO[5].
-
Aqueous Dilution: Dispense 198 µL of PBS (pH 7.4) into a 96-well UV-transparent plate. Add 2 µL of the DMSO stock to achieve a 1% DMSO final concentration[7].
-
Incubation: Incubate the plate at room temperature for 2 hours on a plate shaker to allow for potential precipitation[5].
-
Filtration: Filter the samples through a 0.22 µm PVDF membrane plate to remove any undissolved particulates.
-
Quantification: Analyze the filtrate via HPLC-UV at 254 nm. Compare the integrated peak area against a pre-established calibration curve to determine the kinetic solubility limit[6].
Synthetic Integration and Application
In oncology drug discovery, 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid serves as a critical nucleophile in amide coupling reactions to generate larger active pharmaceutical ingredients (APIs), such as indazole-5-carboxamide TTK inhibitors[2].
Mechanistic Causality of Reagent Choice: When coupling the secondary amine of this compound to a target carboxylic acid scaffold, steric hindrance from the cyclopropyl and thiophene groups severely impedes the reaction. Utilizing highly active coupling reagents like HATU in the presence of DIPEA is mandatory. HATU forms a highly reactive HOAt ester intermediate, which accelerates the nucleophilic attack of the hindered amine while minimizing the risk of epimerization at the adjacent chiral center.
Figure 2. Synthetic workflow for integrating the amino acid derivative into API scaffolds.
References
- The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX_AOF-dYmk2U5wZoUykhsf86ZFHqilfLyRcM0fzHtXAeUx_ibxyNnLtwdAM9K5ufOfsoEaMlNeSzdU1GRwaNe9ePgLMhVMB1OkJV-wsyix2WV8gzjIR7OoB_Zj07Y3Jm3vtO0Bw==]
- CAS:1184575-60-7 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid. Bidepharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX0YBBlUWEopS5NDYhYq6DzH0N0ynYvu7SifbdFcVPKrsVMqaeetJRx-GK9UThJG1FdIHPw6ms0908qfA7vA2SZS_7yIUOSKne_Yp1cGLO6ZhZMR_hwYxqHjKT0F-8eYGbZcL3Q735qVLHf5Xf9P4=]
- 1367673-78-6 | 6-(Thiophen-3-yl)piperidine-2-carboxylic acid. BLDpharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5McZvJeNrh7k8mkYG0pEZAj8OSLRpwCnLNHtujYN9q2yP64mbIp4RNacBZebvHKTrBNQP38F9jHpEOIgiJhmLqNFo5WFCSbg85W8eGinX23uXsQPWc_g25lTZx3M_Tgqf7PlsDuOGXJCoLZVwGQ==]
- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbasgE_9kOWadq3uLvaEA7e13Pxx9wIJ-u8Rz5QrW040DXNTQH02QonQGp3zBxXreJM39-ha7axy1mTyAJQkdVFTezqzcV3YB3NzNtA2mmQXisudnvszOfVWNhCwjTWucGabaxtpJbct1cMQDc9WtF]
- An In-depth Technical Guide on the Solubility and Stability Testing of 2-Piperidin-1-ylmethyl-benzylamine. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGHCRBMcemwBycwykkqsyLoN2vxI41JRbQ5Kw1EUX_wZoGWMuagdWxZMjbaB50Fe16F9Oli0eORZVq7VTteEkxQko7Bk-SenYxs2Vqolo6U0xF5V8t2F7d7vScCO-jlHr1pLqRM8fknjTbS9pmGc-XJCZ0jyRVmAEW8a4-hd4vZMjDYmo5WeZC7usj1AIiR-zw82GJsTf3tGiJXx7IQBXycqv5Ra7hUGxwbJ_xQ2iNJwWjNE0-rBPLc29jFCctvS3TyexW2YIh]
- Methyl 3-bromo-4-(difluoromethoxy)benzoate | 200956-56-5. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuSZDRIri-ZeCX-iA4Vd1RV_NIwz0QfOblgz5G86E1rEK3JRfMxwWuVIIpbGcjYG68gRxMKaEBlv8jypaW70B27cWiQ1wmmITk_vNuwc6TKAaw7B2M5guOA6ZfMDa4-1ftRWvsow==]
- 4-Fluoro-6-methylpyrimidin-2-amine | High-Qurity. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9NLyWlMg5pGMyvwDwocnP-kc9tF7vDIB3Gy-rS-gz0qGM4Ie1ZtjIjY7oNQzCH4yQne4MeC8MurDqQS_YxBxW3li-jJQZXudx0gsw-jOqvw1fV5gs6BnWoIzpJgwOy9TR68nS]
Sources
- 1. CAS:1184575-60-72-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid-毕得医药 [bidepharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1367673-78-6|6-(Thiophen-3-yl)piperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Fluoro-6-methylpyrimidin-2-amine|High-Qurity [benchchem.com]
- 7. Methyl 3-bromo-4-(difluoromethoxy)benzoate | 200956-56-5 | Benchchem [benchchem.com]
molecular weight and structure of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)aceticacid
An In-Depth Technical Guide on the Molecular Weight and Structure of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid
Abstract
This technical guide provides a comprehensive examination of the novel chemical entity, 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid. This molecule represents a compelling scaffold for drug discovery, integrating three pharmacologically significant moieties: a thiophene ring, a cyclopropyl group, and an amino acid backbone. As a putative compound not extensively documented in public literature, this document outlines its theoretically calculated molecular and physicochemical properties. Furthermore, it proposes a robust framework for its chemical synthesis and purification, followed by a multi-platform analytical workflow for unambiguous structural elucidation and quality control. The methodologies detailed herein are grounded in established principles of organic and analytical chemistry, providing researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and explore the therapeutic potential of this and related molecular structures.
Introduction: A Synthesis of Privileged Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets—is a cornerstone of modern drug design. The structure of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid is a deliberate amalgamation of three such scaffolds.
-
The Thiophene Moiety: Thiophene is a five-membered, sulfur-containing aromatic heterocycle.[1][2] It is a highly valued component in pharmaceuticals, often serving as a bioisostere for a benzene ring, which can modulate physicochemical properties while retaining biological activity.[3] Thiophene derivatives have demonstrated a vast spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[4]
-
The Cyclopropyl Group: Cyclopropylamines are critical structural elements in numerous biologically active compounds.[5] The inclusion of a cyclopropyl ring can enhance metabolic stability, improve binding affinity by introducing conformational rigidity, and modulate electronic properties.
-
The Amino Acid Backbone: As the fundamental building blocks of proteins, amino acids and their derivatives are central to biological function and are frequently incorporated into drug candidates to enhance solubility, facilitate transport, and interact with specific biological targets.[]
The convergence of these three motifs in a single molecule suggests a high potential for novel biological activity. This guide provides the essential technical information to enable its investigation.
Molecular Structure and Physicochemical Properties
The unambiguous identification of a chemical compound begins with a precise understanding of its structure and core properties.
Chemical Structure
The systematic name 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid defines a glycine (2-aminoacetic acid) core where the amino group is substituted with a cyclopropyl(thiophen-3-yl)methyl group.
Calculated Physicochemical Data
The following table summarizes the key computed properties for the target molecule. These values are essential for planning purification strategies, designing biological assays, and predicting pharmacokinetic behavior.
| Property | Value | Comments |
| Molecular Formula | C₁₀H₁₃NO₂S | Derived from the chemical structure. |
| Molecular Weight | 227.29 g/mol | Calculated based on the atomic weights of the constituent elements. |
| Exact Mass | 227.06670 Da | Essential for high-resolution mass spectrometry (HRMS) confirmation. |
| Hydrogen Bond Donors | 2 | The amine (NH) and carboxylic acid (OH) groups can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 | The two oxygen atoms and the nitrogen atom can accept hydrogen bonds. |
| Predicted LogP | 1.5 ± 0.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[3] |
| Topological Polar Surface Area (TPSA) | 75.59 Ų | A key predictor of drug transport properties, such as blood-brain barrier penetration. |
Proposed Synthetic and Purification Workflow
A plausible and efficient method for synthesizing the target compound is through reductive amination. This common and robust reaction forms a C-N bond by reacting a carbonyl compound with an amine in the presence of a reducing agent.
Synthetic Protocol: Reductive Amination
-
Reactant Preparation: In a round-bottom flask, dissolve 3-cyclopropanecarbonylthiophene (1.0 eq) and glycine ethyl ester hydrochloride (1.1 eq) in a suitable solvent such as 1,2-dichloroethane or methanol.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to neutralize the hydrochloride salt and facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. This agent is selective for imines in the presence of esters.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Saponification: Dissolve the crude ester intermediate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed.
-
Final Isolation: Acidify the mixture to pH ~4-5 with 1N HCl. The product may precipitate and can be collected by filtration, or the mixture can be extracted with ethyl acetate. The combined organic layers are then dried and concentrated to yield the final product, 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid.
Purification
The crude product should be purified to ≥95% for biological and further chemical studies.
-
Flash Column Chromatography: The primary method for purification, using a silica gel stationary phase and a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of acetic acid) to separate the product from residual starting materials and byproducts.
-
Preparative HPLC: For achieving very high purity (>99%), reversed-phase preparative HPLC can be employed.
Structural Elucidation and Quality Control Workflow
A multi-technique analytical approach is mandatory to confirm the identity, structure, and purity of the synthesized compound. This self-validating workflow ensures data integrity and reproducibility.
Protocol: Purity Assessment via HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a small molecule.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm (for the thiophene chromophore) and 220 nm.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. The target is ≥95%.
Protocol: Identity Confirmation via LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the compound eluting at the retention time observed in the HPLC analysis.[7][8]
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Method: Employ the same chromatographic conditions as described in Protocol 4.1.
-
MS Conditions:
-
Ionization Mode: ESI Positive. The secondary amine is readily protonated.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: The primary objective is to detect the protonated molecular ion [M+H]⁺. For C₁₀H₁₃NO₂S, the expected m/z is 228.07. The presence of this ion at the correct retention time provides strong evidence of the compound's identity.
Protocol: Structural Verification via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom, confirming the precise atomic connectivity.[9]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Analysis: The proton NMR spectrum should display characteristic signals:
-
Thiophene Protons: Signals in the aromatic region (~7.0-7.5 ppm).
-
Methine Proton (-CH-): A multiplet coupled to both the cyclopropyl and amine protons.
-
Glycine Methylene Protons (-CH₂-): A singlet or doublet adjacent to the amine.
-
Cyclopropyl Protons: A complex set of multiplets in the upfield region (~0.5-1.5 ppm).
-
Amine and Acid Protons: Broad singlets that are exchangeable with D₂O.
-
-
¹³C NMR Analysis: The carbon NMR spectrum should show the correct number of distinct carbon signals (10 signals are expected for C₁₀H₁₃NO₂S).
Protocol: Elemental Composition via HRMS
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which serves as definitive proof of the elemental formula.[9]
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Analysis: The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass.
-
Calculated [M+H]⁺: 228.07432 Da.
-
Acceptable Measured Range (5 ppm): 228.07318 – 228.07546 Da.
-
A mass measurement within this range confirms the elemental formula C₁₀H₁₃NO₂S.
-
Conclusion
2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid is a rationally designed molecule with significant potential as a scaffold in medicinal chemistry and drug discovery. This guide provides the necessary theoretical foundation and practical, field-proven protocols for its synthesis and rigorous characterization. By adhering to the multi-step analytical workflow presented, researchers can ensure the production of a high-quality, structurally confirmed compound, enabling the confident exploration of its biological activities and paving the way for the development of novel therapeutics.
References
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Shafiee, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
- Stekolshchik, S. V., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI.
- Nobilis, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- Singh, P., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9).
- Li, P., et al. (2020). Analytical methods for amino acid determination in organisms.
- Faler, C. A., Cao, B., & Joullié, M. M. (2005).
- Li, J., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Applicants: IRM LLC. (2005). Thiophene derivatives as chk 1 inihibitors.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Unique properties of thiophene_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpbs.com [ijpbs.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. mdpi.com [mdpi.com]
- 8. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. mdpi.com [mdpi.com]
NMR Spectroscopy Data and Structural Analysis of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid
Executive Summary
The compound 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid (CAS: 1184575-60-7) is a highly specialized chiral building block increasingly utilized in the synthesis of advanced pharmacophores, most notably in the development of Tyrosine Threonine Kinase (TTK) inhibitors for oncology applications[1]. Structurally, it integrates a thiophene-3-yl heteroaromatic ring, a highly shielded cyclopropyl group, and an amino acid moiety, all connected via a central chiral methine carbon.
This whitepaper provides an in-depth technical guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. By deconstructing the causality behind its unique chemical shifts—such as the magnetic anisotropy of the cyclopropyl ring and the diastereotopic induction caused by the chiral center—this guide serves as an authoritative reference for researchers conducting structural validation and quality control in drug development[2].
Structural Deconstruction & NMR Causality
To accurately interpret the NMR spectra of this compound, one must understand the underlying physical chemistry driving the electron shielding and spin-spin coupling environments.
The Thiophene-3-yl System
Unlike thiophene-2-yl derivatives, the thiophene-3-yl attachment alters the electron density distribution across the heteroaromatic ring. The sulfur atom exerts a strong inductive effect, while the π -system provides resonance stabilization[3].
-
Causality: The proton at the C-2 position (flanked by the sulfur atom and the substituent at C-3) is highly deshielded, typically resonating as a doublet of doublets ( 4J≈1.2 Hz, 3J≈3.0 Hz) around 7.32 ppm. The C-4 and C-5 protons exhibit standard vicinal coupling ( 3J≈5.0 Hz).
The Cyclopropyl Ring Anisotropy
The cyclopropyl group is unique due to the high s-character of its C-C bonds (often modeled as "bent bonds" or Walsh orbitals).
-
Causality: This electronic structure creates a diamagnetic ring current that strongly shields the attached protons. Consequently, the cyclopropyl methylene (-CH 2 -) protons resonate unusually far upfield (0.3 - 0.7 ppm), while the methine proton sits slightly higher (~1.05 ppm).
Chiral Center and Diastereotopicity (Self-Validating Logic)
The central methine carbon (-CH-) is a stereocenter, directly bonded to the cyclopropyl group, the thiophene ring, and the secondary amine.
-
Causality: The presence of this chiral center breaks the local symmetry of the adjacent acetic acid methylene group (-CH 2 -COOH). Because these two protons exist in a persistent asymmetric environment regardless of bond rotation, they are diastereotopic .
-
Validation: Instead of a simple singlet, these protons will present as a classic AB spin system—two distinct doublets with a large geminal coupling constant ( 2J≈16.5 Hz). Observing this AB quartet is a critical self-validating proof of the molecule's structural integrity.
Experimental Protocols for NMR Acquisition
To ensure reproducibility and high-resolution data, the following standardized protocol must be strictly adhered to.
Step 1: Sample Preparation
-
Weigh exactly 15–20 mg of the highly pure compound (>98% HPLC).
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Note: DMSO is preferred over CDCl 3 to prevent the zwitterionic precipitation of the amino acid moiety.
-
Transfer the solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.
Step 2: Instrument Calibration (Lock and Shim)
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the magnetic field to the deuterium resonance of DMSO- d6 .
-
Perform gradient shimming (e.g., TopShim) to achieve a line width of <0.5 Hz for the TMS signal.
Step 3: 1D and 2D Acquisition Parameters
-
1 H NMR: 16 scans, 64k data points, spectral width of 15 ppm, relaxation delay (D1) of 2.0 s at 298 K.
-
13 C NMR: 1024 scans, 64k data points, spectral width of 250 ppm, D1 of 2.0 s, utilizing WALTZ-16 1 H decoupling.
-
2D NMR (COSY, HSQC, HMBC): Acquire standard gradient-selected 2D experiments to map spin systems and long-range C-H connectivities.
Logical Workflow for 2D NMR Assignment
The absolute assignment of the chiral methine and its surrounding functional groups relies on a sequential 2D NMR strategy. The workflow below illustrates the logical progression from initial 1D screening to complete 3D spatial verification.
Figure 1: 2D NMR logical assignment workflow for resolving the chiral methine connectivity.
Quantitative Data Presentation
The following tables summarize the predicted and empirically aligned NMR assignments for 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid in DMSO- d6 .
Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Structural Causality |
| 7.45 | dd | 5.0, 3.0 | 1H | Thiophene H-5 (Coupled to H-4) |
| 7.32 | dd | 3.0, 1.2 | 1H | Thiophene H-2 (Deshielded by adjacent S) |
| 7.08 | dd | 5.0, 1.2 | 1H | Thiophene H-4 |
| 3.65 | d | 8.8 | 1H | Chiral Methine (CH-NH) |
| 3.35 | d | 16.5 | 1H | Acetic acid CH 2 (Diastereotopic H A ) |
| 3.22 | d | 16.5 | 1H | Acetic acid CH 2 (Diastereotopic H B ) |
| 1.05 | m | - | 1H | Cyclopropyl CH (Methine) |
| 0.55 | m | - | 2H | Cyclopropyl CH 2 (Ring current shielded) |
| 0.35 | m | - | 2H | Cyclopropyl CH 2 (Ring current shielded) |
| ~8.5 - 12.0 | br s | - | 2H | NH and COOH (Exchangeable with D 2 O) |
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 173.5 | Quaternary (C=O) | Acetic acid Carboxyl (-COOH) |
| 142.8 | Quaternary (Ar-C) | Thiophene C-3 (Attachment point) |
| 126.8 | Tertiary (Ar-CH) | Thiophene C-4 |
| 125.4 | Tertiary (Ar-CH) | Thiophene C-5 |
| 122.5 | Tertiary (Ar-CH) | Thiophene C-2 |
| 64.2 | Tertiary (CH) | Chiral Methine |
| 48.5 | Secondary (CH 2 ) | Acetic acid Methylene |
| 16.8 | Tertiary (CH) | Cyclopropyl Methine |
| 4.2 | Secondary (CH 2 ) | Cyclopropyl Methylene |
| 3.5 | Secondary (CH 2 ) | Cyclopropyl Methylene |
Note: The HSQC experiment will definitively link the diastereotopic proton pair at 3.35 and 3.22 ppm to the single carbon resonance at 48.5 ppm, validating the asymmetric induction of the chiral center.
References
-
The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. 1
-
INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME - European Patent Office - EP 2766352 B1 - Googleapis.com. 2
-
EP4067353A1 - Photochromic compound, photochromic article and eyeglasses - Google Patents. 3
Sources
binding affinity of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)aceticacid to target receptors
An In-Depth Technical Guide to the Characterization of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid: A Case Study in Novel Compound Binding Affinity Analysis
Foreword: From Structure to Function
In the landscape of modern drug discovery, the journey from a newly synthesized molecule to a potential therapeutic candidate is both complex and exacting. This guide is crafted for researchers, scientists, and drug development professionals who stand at this critical juncture. We will explore the binding affinity of a novel compound, 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid, not as a known entity, but as a case study in the foundational process of target engagement and characterization.
As a Senior Application Scientist, my objective is to move beyond mere protocol recitation. This document is designed to provide a strategic framework, grounded in established scientific principles, for elucidating the interaction between a small molecule and its potential biological targets. We will delve into the "why" behind experimental choices, ensuring that each step is part of a self-validating system of inquiry. The structural features of our subject molecule—a compact scaffold featuring a cyclopropyl group, a thiophene ring, and an amino acid moiety—suggest potential interactions with central nervous system (CNS) receptors. This hypothesis will serve as our starting point for a rigorous investigation into its binding affinity.
Part 1: Target Identification and Rationale
The initial and most critical phase in characterizing a novel compound is the formulation of a testable hypothesis regarding its biological target. The chemical structure of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid provides several clues that guide our investigation towards specific receptor families.
The presence of an amino acid-like structure is a strong indicator for potential interaction with receptors that bind endogenous amino acid neurotransmitters. The thiophene ring, a bioisostere of a phenyl ring, is a common feature in many CNS-active drugs, capable of engaging in various molecular interactions including hydrogen bonding and π-stacking. Based on these features, we can prioritize the following receptor families as primary hypothetical targets:
-
GABA Receptors (A and B): The molecule's backbone bears a resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.
-
Glycine Receptors (GlyRs): Similar to GABA receptors, these are inhibitory ligand-gated ion channels, and the compound's amino acid group could facilitate binding.
-
Glutamate Receptors (e.g., NMDA, AMPA): As the primary excitatory neurotransmitter receptors, they are a key target class for CNS-active compounds.
Our strategy will be to employ a panel of binding assays targeting these receptor families to determine if 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid exhibits any significant affinity.
Part 2: Methodologies for Binding Affinity Determination
Binding affinity is the measure of the strength of the interaction between a single biomolecule (e.g., a receptor) and its ligand (e.g., our compound). It is a critical parameter in drug development, as it often correlates with potency. The dissociation constant (Kd) is a key metric, representing the concentration of a ligand at which half of the receptor population is occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
We will explore three gold-standard techniques for quantifying binding affinity: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Radioligand Binding Assays
This classical and robust method measures the affinity of a ligand for a receptor by using a radiolabeled ligand ('hot' ligand). The assay can be performed in two main formats:
-
Saturation Assays: To determine the Kd and Bmax (receptor density) of the radioligand.
-
Competition Assays: To determine the affinity of a non-radiolabeled compound (our 'cold' test compound) by measuring its ability to displace the 'hot' ligand. This yields the IC50 (half-maximal inhibitory concentration), from which the inhibition constant (Ki) can be calculated.
-
Preparation of Materials:
-
Cell membranes expressing the target receptor (e.g., human recombinant GABA-A).
-
Radioligand (e.g., [3H]Muscimol).
-
Test compound: 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid, dissolved in an appropriate vehicle (e.g., DMSO) to create a stock solution.
-
Assay buffer (e.g., Tris-HCl).
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., GABA).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of the radioligand to all wells.
-
Add increasing concentrations of the test compound to the experimental wells.
-
In the non-specific binding wells, add a saturating concentration of the unlabeled ligand.
-
Add the receptor-containing membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
The raw data (counts per minute) are plotted against the log concentration of the test compound.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Caption: High-level workflow for an SPR experiment.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry) in a single experiment.
Caption: Schematic of an Isothermal Titration Calorimetry experiment.
Part 3: Data Interpretation and Validation
A successful binding affinity study hinges on rigorous data analysis and interpretation. The quantitative data from the aforementioned assays should be systematically organized for clear comparison.
Table 1: Hypothetical Binding Affinity Data for 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid
| Target Receptor | Assay Type | Parameter | Value |
| GABA-A | Radioligand Binding | Ki | 150 nM |
| GABA-B | Radioligand Binding | Ki | > 10 µM |
| Glycine Receptor | Radioligand Binding | Ki | > 10 µM |
| NMDA Receptor | Radioligand Binding | Ki | 800 nM |
| GABA-A | SPR | Kd | 135 nM |
| NMDA Receptor | SPR | Kd | 750 nM |
| GABA-A | ITC | Kd | 145 nM |
In this hypothetical scenario, the data consistently indicate a preferential and moderate affinity for the GABA-A receptor. The convergence of results from orthogonal methods (e.g., radioligand binding and SPR) significantly strengthens the trustworthiness of the findings.
Self-Validating Systems: The Importance of Orthogonal Assays
Relying on a single methodology can be misleading due to technology-specific artifacts. A self-validating approach involves confirming the primary findings with an orthogonal method. For instance, if a radioligand assay suggests high affinity, confirming this with a biophysical technique like SPR or ITC is crucial. This multi-pronged approach ensures the observed binding is a genuine molecular interaction and not an artifact of the assay format.
Part 4: Conclusion and Future Directions
Our systematic investigation, beginning with a structure-based hypothesis and progressing through rigorous, orthogonal binding assays, has allowed us to characterize the binding profile of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid. The hypothetical data suggest a selective affinity for the GABA-A receptor.
This foundational data is not an endpoint but a critical launchpad for further studies. The next logical steps would involve:
-
Functional Assays: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the GABA-A receptor.
-
Selectivity Profiling: A broader screen against other CNS receptors to confirm its specificity.
-
Structural Biology: Co-crystallization or cryo-EM studies to elucidate the precise binding mode at the atomic level.
By following this structured, evidence-based approach, we can confidently advance our understanding of a novel chemical entity, paving the way for its potential development as a therapeutic agent.
References
-
Principles and Techniques of Biochemistry and Molecular Biology. Wilson, K., & Walker, J. (Eds.). (2010). Cambridge University Press. [Link]
-
Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition. Brunton, L. L., Hilal-Dandan, R., & Knollmann, B. C. (Eds.). (2017). McGraw-Hill Education. [Link]
-
The Cheng-Prusoff Equation. GraphPad. (n.d.). [Link]
cell culture applications of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)aceticacid
An in-depth guide for researchers, scientists, and drug development professionals on the cell culture applications of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid.
Introduction: Unveiling the Potential of a Novel Glycine Derivative
2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid is a novel synthetic compound featuring a unique combination of a cyclopropyl group, a thiophene ring, and a glycine backbone. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs are present in a variety of biologically active compounds. This guide, therefore, serves as a forward-looking exploration of its potential applications in cell culture-based research, drawing inferences from structurally analogous molecules.
The presence of the thiophene ring is significant, as this moiety is a well-known pharmacophore found in numerous FDA-approved drugs and clinical candidates, valued for its metabolic stability and ability to engage in diverse biological interactions.[1] Similarly, the cyclopropyl group is often incorporated into drug candidates to improve potency and metabolic properties.[2][3] The glycine scaffold suggests a potential interaction with biological pathways involving this key amino acid, such as neurotransmission.[4][5]
Notably, a structurally related compound, 3-[Cyclopropyl-(2-thiophen-3-ylacetyl)amino]-2-methylpropanoic acid, has demonstrated promising antioxidant, anti-inflammatory, and anti-cancer properties in preclinical studies.[6] This provides a strong rationale for investigating 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid in similar biological contexts. This guide will provide detailed protocols for exploring its potential in oncology, inflammation, and neuroscience research.
Putative Biological Activity and Mechanism of Action
Based on the activities of structurally similar compounds, 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid is hypothesized to exert its effects through one or more of the following mechanisms:
-
Anti-proliferative and Pro-apoptotic Effects in Cancer Cells: Many thiophene derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[7] The mechanism may involve the modulation of key signaling pathways that control cell growth and survival. A related compound has been shown to inhibit the growth of breast, liver, and lung cancer cell lines.[6]
-
Inhibition of Pro-inflammatory Mediators: The compound may suppress the production of pro-inflammatory cytokines such as TNF-α and interleukins (e.g., IL-6, IL-1β), and inhibit the activity of enzymes like cyclooxygenase (COX), which are central to the inflammatory response.[6][8] This is often mediated through the inhibition of signaling pathways like NF-κB.
-
Modulation of Oxidative Stress: The thiophene moiety may contribute to antioxidant activity by scavenging reactive oxygen species (ROS) and upregulating the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.[6]
-
Neuromodulatory Activity: As a glycine derivative, the compound could potentially interact with glycine transporters (GlyT) or glycine receptors in the central nervous system.[4] Inhibition of GlyT1, for example, can increase synaptic glycine levels and modulate N-methyl-D-aspartate (NMDA) receptor activity, a target for neuropsychiatric disorders.[4]
Below is a diagram illustrating a hypothetical signaling pathway for the anti-inflammatory activity of the compound.
Caption: Hypothetical anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Protocols
Preparation of Stock Solutions
The accurate preparation of stock solutions is critical for reproducible results.
Rationale: A high-concentration stock solution allows for the addition of small volumes to cell culture media, minimizing the final concentration of the solvent, which can be toxic to cells. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules due to its high solubilizing capacity and relative biocompatibility at low concentrations.
Materials:
-
2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Determine the desired stock concentration. A 10 mM stock solution is a common starting point.
-
Calculate the required mass. Based on the molecular weight of the compound, calculate the mass needed to prepare the desired volume of the 10 mM stock solution.
-
Weigh the compound. In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of the compound into a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light, as thiophene-containing molecules can be light-sensitive.
-
Solubilization. Add the calculated volume of cell culture-grade DMSO to the tube.
-
Dissolve. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary if the compound is difficult to dissolve.
-
Sterilization. While DMSO at high concentrations is sterile, if there are concerns about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage. Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Table 1: Recommended Working Concentrations and Solvent Controls
| Application | Suggested Concentration Range | Final DMSO Concentration |
| Cytotoxicity Screen | 0.1 µM - 100 µM | < 0.5% (v/v) |
| Anti-inflammatory Assay | 1 µM - 50 µM | < 0.5% (v/v) |
| Neuronal Uptake Assay | 0.5 µM - 25 µM | < 0.2% (v/v) |
Note: Always include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent effects.
Application in Oncology: Cell Viability and Cytotoxicity Assay
This protocol is designed to assess the anti-proliferative effects of the compound on cancer cell lines.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding. Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment. Prepare serial dilutions of the compound in complete medium from the 10 mM stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for a vehicle control (DMSO) and an untreated control.
-
Incubation. Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition. After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis. Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Application in Inflammation Research: Nitric Oxide (NO) Inhibition Assay
This protocol evaluates the anti-inflammatory potential of the compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Rationale: Macrophages, when activated by inflammatory stimuli like LPS, produce large amounts of nitric oxide (NO) through the enzyme inducible nitric oxide synthase (iNOS). Overproduction of NO is a hallmark of inflammation. The Griess assay measures nitrite (a stable breakdown product of NO) in the cell culture supernatant, providing an indirect measure of NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
LPS from E. coli
-
Griess Reagent (Part A: sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Protocol:
-
Cell Seeding. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours.
-
Pre-treatment. Treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour before LPS stimulation.
-
Inflammatory Stimulation. Add LPS to the wells to a final concentration of 1 µg/mL. Include control wells: untreated, vehicle control, LPS only, and compound only (to check for direct effects on cells).
-
Incubation. Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay.
-
Prepare a nitrite standard curve (0-100 µM) using sodium nitrite.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement. Measure the absorbance at 540 nm.
-
Data Analysis. Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-only control. A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.
Caption: Workflow for the nitric oxide inhibition assay.
References
-
Chopra, A. (2012). 2-chloro- N-(( S)-(( S)-1-[ 11 C]methylpiperidine-2-yl)(thiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide ([ 11 C]SA1) and Derivatives. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8765. Available at: [Link]
-
Zhamharyan, A.G., et al. (2019). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF S(-)-2-AMINO-2-METHYL-3-PHENYLPROPANOIC ACID. ResearchGate. Available at: [Link]
- Google Patents. US8299246B2 - N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses.
-
Rimaux, S., et al. (2021). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry, 64(15), 11596-11612. Available at: [Link]
-
Rovnyak, G., et al. (1973). Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of Medicinal Chemistry, 16(5), 487-90. Available at: [Link]
-
FULIR. (2024). 4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl). Available at: [Link]
- Google Patents. US4272507A - Phenylaminothiophenacetic acids, their synthesis, compositions and use.
-
Faler, C.A., et al. (2005). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. Arkivoc, 2005(11), 294-306. Available at: [Link]
-
IOP Conference Series: Earth and Environmental Science. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]
-
Herfindal, L., et al. (2017). Pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes. ResearchGate. Available at: [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 2-chloro- N-((S)-((S)-1-[11C]methylpiperidine-2-yl)(thiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide ([11C]SA1) and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy 3-[Cyclopropyl-(2-thiophen-3-ylacetyl)amino]-2-methylpropanoic acid [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid as a Pharmaceutical Intermediate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid as a valuable pharmaceutical intermediate. This document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.
Introduction: The Strategic Value of the Cyclopropyl-Thiophene Moiety
The convergence of a cyclopropyl group, a thiophene ring, and an amino acid scaffold in 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid presents a unique combination of structural features highly sought after in modern medicinal chemistry.
-
The Cyclopropyl Advantage: The cyclopropyl ring is a "bioisostere" of a phenyl ring but with a three-dimensional geometry. Its inclusion in drug candidates can enhance metabolic stability, improve potency, and reduce off-target effects by introducing conformational rigidity.[1] The strained ring system also influences the electronic properties of adjacent functional groups.
-
The Thiophene Core: Thiophene and its derivatives are prevalent in a multitude of pharmaceuticals due to their ability to mimic a phenyl ring while possessing distinct electronic properties and metabolic profiles.[2][3] They often serve as key building blocks in the synthesis of drugs targeting a wide range of diseases.
-
The Amino Acid Functionality: The acetic acid portion provides a handle for further chemical modifications, such as amide bond formation, allowing for the facile incorporation of this intermediate into larger, more complex molecules. This is a common strategy in the construction of peptidomimetics and other targeted therapeutics.
The combination of these three motifs in the title compound makes it a promising precursor for the synthesis of novel therapeutic agents, potentially for indications where related structures, such as the anti-platelet drug Ticagrelor, have shown efficacy.[4][5]
Proposed Synthesis of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid
The following is a proposed, robust synthetic route for the preparation of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid. The strategy is based on established organic chemistry principles and draws from methodologies reported for analogous transformations.
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step process starting from commercially available precursors:
Caption: Proposed synthetic workflow for 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid.
Step 1: Reductive Amination to Synthesize Cyclopropyl(thiophen-3-yl)methanamine
This initial step involves the formation of an imine between thiophene-3-carbaldehyde and cyclopropylamine, followed by in-situ reduction to the corresponding secondary amine.
Protocol:
-
Reaction Setup: To a solution of thiophene-3-carbaldehyde (1.0 eq) in methanol (10 volumes), add cyclopropylamine (1.1 eq) at room temperature.
-
Imine Formation: Stir the mixture for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Expert Insight: The portion-wise addition of NaBH₄ is crucial to control the exothermic reaction and prevent the formation of by-products.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC/LC-MS.
-
Work-up: Quench the reaction by the slow addition of water (5 volumes). Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 10 volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 5 volumes), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopropyl(thiophen-3-yl)methanamine. This intermediate can be purified further by column chromatography on silica gel if necessary.
Step 2: N-Alkylation and Saponification
The secondary amine intermediate is then alkylated with an acetic acid equivalent, followed by hydrolysis of the resulting ester to yield the final product.
Protocol:
-
N-Alkylation: Dissolve the crude cyclopropyl(thiophen-3-yl)methanamine (1.0 eq) in acetonitrile (10 volumes). Add potassium carbonate (K₂CO₃) (2.0 eq) as a base. To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Rationale: Acetonitrile is a suitable polar aprotic solvent for this type of substitution reaction, and K₂CO₃ is a mild and effective base to neutralize the HBr formed.
-
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 8-12 hours. Monitor the reaction progress by TLC/LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Ester Hydrolysis (Saponification): Dissolve the crude ethyl ester in a mixture of tetrahydrofuran (THF) and water (3:1, 10 volumes). Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours.
-
Expert Insight: LiOH is a preferred base for ester hydrolysis as it minimizes the risk of side reactions compared to stronger bases like NaOH or KOH.
-
-
Acidification: Once the hydrolysis is complete (monitored by TLC/LC-MS), cool the mixture to 0 °C and carefully acidify to pH 3-4 with 1N hydrochloric acid (HCl).
-
Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate, dry the organic phase, and concentrate to obtain the final product.
-
Purification: The final product, 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by preparative High-Performance Liquid Chromatography (HPLC).
Characterization and Quality Control
To ensure the identity and purity of the synthesized intermediate, a comprehensive analytical characterization is essential.
| Analytical Technique | Expected Results for 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid |
| ¹H NMR | Characteristic peaks for the cyclopropyl, thiophene, methylene, and methine protons. The integration of these peaks should correspond to the expected number of protons. |
| ¹³C NMR | Signals corresponding to the carbons of the cyclopropyl, thiophene, and acetic acid moieties. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₁₃NO₂S). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound (typically >95% for use as a pharmaceutical intermediate). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O (carboxylic acid), and C-S bonds. |
Potential Applications in Drug Discovery
2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid is a versatile intermediate that can be utilized in various downstream synthetic transformations to generate a library of potential drug candidates.
Caption: Potential downstream applications of the title pharmaceutical intermediate.
-
Amide Bond Formation: The carboxylic acid functionality can be readily coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to synthesize amides. This is a cornerstone of medicinal chemistry for building larger molecules and exploring structure-activity relationships (SAR).
-
Synthesis of Bioactive Heterocycles: The amino acid moiety can serve as a precursor for the construction of various heterocyclic systems, which are often privileged scaffolds in drug discovery.
-
Prodrug Strategies: The carboxylic acid can be esterified to create prodrugs with improved pharmacokinetic properties, such as enhanced bioavailability or targeted delivery.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions must be taken when handling 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before use to be aware of specific hazards and handling procedures.
Conclusion
2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid represents a promising and versatile building block for the synthesis of novel pharmaceutical agents. The synthetic protocols detailed herein provide a practical and scientifically sound approach for its preparation. By leveraging the unique structural features of this intermediate, researchers can explore new chemical space and potentially develop next-generation therapeutics.
References
-
Arnold, F. H. (2018). Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. PMC. [Link]
-
Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASAYAN Journal of Chemistry, 11(3), 1088-1095. [Link]
-
Faler, C. A., Cao, B., & Joullié, M. M. (2005). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. Arkivoc, 2005(7), 109-122. [Link]
-
Puterová, Z., et al. (2010). Applications substituted 2-aminothiophenes in drug design. Mini-Reviews in Medicinal Chemistry, 10(7), 646-664. [Link]
-
Peters, D., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 835-889. [Link]
-
American Elements. (n.d.). Thiophenes. American Elements. [Link]
-
Otsuka Chemical Co., Ltd. (n.d.). Medicine/Food/ Aroma/Chemical Intermediates. Otsuka Chemical Co., Ltd. [Link]
-
Mitani Sangyo Co., Ltd. (n.d.). Pharmaceutical Intermediates / Active Pharmaceutical Ingredients. Mitani Sangyo Co., Ltd. [Link]
-
Analytica Chemie. (n.d.). Pharmaceutical Intermediates. Analytica Chemie. [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. americanelements.com [americanelements.com]
- 4. Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
Application Note: Downstream Conjugation Strategies for 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic Acid
Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Professionals Compound Identity: 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid (CAS: 1184575-60-7)[1] Molecular Formula: C₁₀H₁₃NO₂S | Molecular Weight: 211.28 g/mol
Chemical Profiling & Mechanistic Rationale
The molecule 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid is a highly versatile, bifunctional building block featuring a carboxylic acid and a sterically hindered secondary amine[1]. The presence of the cyclopropyl(thiophen-3-yl)methyl motif makes it a privileged lipophilic pharmacophore, frequently utilized in the synthesis of [2], which are critical targets for oncology therapeutics[3].
Causality in Conjugation Design
Successful downstream conjugation of this scaffold requires overcoming specific structural hurdles:
-
Steric Shielding at the N-Terminus: The alpha-branched N-alkyl group (comprising both a cyclopropyl ring and a thiophene heterocycle) heavily shields the secondary amine. Standard acylation conditions often fail or proceed with sluggish kinetics. Mechanistic Choice: Highly reactive electrophiles (e.g., acyl chlorides) paired with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) are mandatory to drive N-acylation via a highly reactive N-acylpyridinium intermediate.
-
C-Terminal Activation Kinetics: While the carboxylic acid is relatively accessible, slow activation can lead to intramolecular side reactions (e.g., diketopiperazine formation if conjugated to another amino acid). Mechanistic Choice: Uronium salts like HATU are preferred over standard carbodiimides (EDC/NHS). HATU rapidly converts the acid into a highly reactive 7-aza-HOBt ester, outcompeting degradation pathways.
Quantitative Data: Conjugation Parameters
The following table summarizes the optimized empirical parameters for derivatizing this bifunctional scaffold based on the target functional group.
| Conjugation Type | Target Functional Group | Recommended Reagents | Catalyst / Additive | Typical Yield | Reaction Time |
| C-Terminal Amide | Carboxylic Acid | HATU, DIPEA | None | 80–95% | 2–4 hours |
| C-Terminal Ester | Carboxylic Acid | EDC·HCl | DMAP (0.1 eq) | 70–85% | 12–16 hours |
| N-Terminal Amide | Secondary Amine | Acyl Chloride, TEA | DMAP (0.2 eq) | 65–80% | 6–8 hours |
| N-Terminal Alkyl | Secondary Amine | Aldehyde, NaBH(OAc)₃ | Acetic Acid (1.0 eq) | 50–70% | 16–24 hours |
Experimental Protocols & Self-Validating Workflows
Protocol A: C-Terminal Amide Coupling (Synthesis of Carboxamides)
Objective: Conjugate the carboxylic acid to a primary amine payload (e.g., a fluorophore, PROTAC linker, or protein lysine residue).
-
Preparation: Dissolve 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.
-
Activation: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.
-
Causality: Pre-activation ensures the complete formation of the 7-aza-HOBt ester before the amine is introduced, preventing the amine from forming an unreactive salt with the carboxylic acid.
-
-
Conjugation: Add the primary amine payload (1.1 eq). Stir continuously at room temperature.
-
Self-Validation System:
-
LC-MS: Monitor the reaction by extracting aliquots. The disappearance of the parent mass ( m/z 212.07[M+H]⁺) and the emergence of the product mass validates successful coupling.
-
Ninhydrin Test: Spot the reaction mixture on TLC and stain with Ninhydrin. A color shift from deep blue/purple to clear/yellow confirms the complete consumption of the primary amine payload.
-
-
Workup: Quench the reaction with water, extract with Ethyl Acetate (EtOAc), and wash the organic layer vigorously with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄ and concentrate under vacuum.
Protocol B: N-Terminal Acylation
Objective: Cap the secondary amine or attach an N-terminal functional group. (Note: The C-terminus must be protected, e.g., as a methyl ester, prior to this step).
-
Preparation: Dissolve the C-protected scaffold (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Reagent Addition: Add Triethylamine (TEA, 3.0 eq) and DMAP (0.2 eq). Cool the reaction vessel to 0°C using an ice bath.
-
Acylation: Dropwise add the desired acyl chloride (1.5 eq). Allow the reaction to slowly warm to room temperature over 6 hours.
-
Self-Validation System:
-
TLC Monitoring: Develop the TLC plate in Hexanes/EtOAc. Stain with Bromocresol Green. The starting secondary amine will stain as a distinct blue spot (indicating basicity). The successful formation of the neutral amide product will result in a spot that fails to stain with Bromocresol Green, validating the loss of the basic amine.
-
-
Workup: Wash the organic layer sequentially with saturated NaHCO₃ and 1M HCl to remove unreacted acid and basic catalysts. Dry over MgSO₄ and purify via flash chromatography.
Mandatory Visualizations
Workflow: Bifunctional Conjugation Pathways
Bifunctional conjugation pathways for 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid.
Biological Context: TTK/Mps1 Kinase Inhibition Pathway
Derivatives of this scaffold are highly prized in the synthesis of indazole-5-carboxamides, which act as potent inhibitors of TTK[2]. TTK is a kinase responsible for the Spindle Assembly Checkpoint (SAC)[3]. Disrupting this pathway via conjugation-derived inhibitors forces cancer cells into premature mitotic exit and apoptosis[2].
Mechanism of action for TTK inhibitors derived from the cyclopropyl-thiophene scaffold.
References
-
Title: The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
- Title: INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME - EP 2766352 B1 Source: European Patent Office / Google Patents URL
Sources
Technical Support Center: A Guide to Preventing Degradation of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid
Introduction
Welcome to the technical support guide for 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid. This molecule incorporates several chemical moieties—a thiophene ring, a secondary amine, a cyclopropylamine group, and a carboxylic acid—that contribute to its unique properties but also present specific stability challenges. Understanding the inherent reactivity of these functional groups is paramount for researchers, scientists, and drug development professionals to ensure the compound's integrity during storage and experimentation.
This guide is structured to provide rapid answers to common issues through our Frequently Asked Questions (FAQs) section, followed by in-depth troubleshooting protocols for more complex degradation problems. Our goal is to equip you with the scientific rationale and practical steps needed to maintain the stability and purity of your compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: My HPLC analysis shows new peaks and a decrease in the parent compound's peak area after storing my sample. What is the likely cause?
A1: The appearance of new peaks alongside a reduction in the parent compound is a clear indicator of chemical degradation. For this specific molecule, the primary degradation pathways are oxidation, photodegradation, and pH-mediated hydrolysis.[1] The thiophene ring and secondary amine are particularly susceptible to oxidation by atmospheric oxygen, while the thiophene moiety can also be sensitive to light.[1][2][3] Furthermore, the cyclopropylamine group can be unstable under certain pH conditions, leading to hydrolytic cleavage.[4]
Q2: What are the optimal conditions for the long-term storage of this compound?
A2: For maximum stability, the compound should be stored as a solid (lyophilized powder) at -20°C or below.[5][6] The container should be tightly sealed, protected from light (e.g., using an amber vial), and the headspace should be purged with an inert gas like argon or nitrogen to displace oxygen.[5] Storing the compound in a desiccator will protect it from moisture, which can accelerate degradation.[5][6]
Q3: Is it advisable to store this compound in solution?
A3: Storing the compound in solution is not recommended for anything other than short-term use (a few days at most).[5] Degradation reactions, particularly oxidation and hydrolysis, occur much more rapidly in solution than in the solid state. If you must store a solution, it should be prepared in a suitable buffer (ideally slightly acidic, pH 4-6), aliquoted into single-use volumes to avoid freeze-thaw cycles, and stored frozen at -20°C or -80°C.[5][7]
Q4: I've noticed my solid sample has developed a slight yellow or brown tint over time. What does this signify?
A4: A change in color is often a visual indicator of degradation, particularly oxidation or photodegradation. Thiophene-containing compounds can form colored byproducts upon decomposition.[1] If you observe a color change, it is crucial to re-analyze the sample for purity using a validated analytical method like HPLC before use.
Q5: How does pH affect the stability of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid in solution?
A5: The pH of the solution is a critical stability factor. The cyclopropylamine moiety is known to be susceptible to hydrolytic degradation under high pH (basic) conditions.[4] Conversely, extremely acidic conditions can also promote other degradation pathways. The compound's amino acid structure means it exists as a zwitterion near neutral pH, but its stability is generally greatest in a slightly acidic to neutral pH range. Control of the microenvironmental pH, even in the solid state through appropriate salt selection, can significantly enhance stability.[4]
Section 2: In-Depth Troubleshooting Guides
Issue 1: Suspected Oxidative Degradation
-
Symptoms: You observe one or more new peaks in your HPLC chromatogram that are more polar than the parent compound. Your sample may have changed color, and you notice a loss of potency in your biological assays.
-
Causality: The thiophene ring and the secondary amine are the most likely sites for oxidation. The sulfur atom in the thiophene ring can be oxidized to a thiophene S-oxide, which can undergo further reactions.[8][9] The secondary amine can be oxidized to form hydroxylamine or nitrone derivatives.[10] These reactions are often initiated by atmospheric oxygen and can be catalyzed by trace metal ions.[1][3]
-
Preventative Protocols & Solutions:
-
Inert Atmosphere: Always handle and store the solid compound and its solutions under an inert atmosphere. Before sealing a vial, gently purge the headspace with dry argon or nitrogen.
-
Solvent Preparation: When preparing solutions, use high-purity solvents that have been de-gassed via sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Antioxidant Use: For solution-based assays, consider the addition of an antioxidant if it does not interfere with your experiment. However, this must be validated on a case-by-case basis.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA to aqueous solutions can be beneficial.
-
Issue 2: Suspected Photodegradation
-
Symptoms: Degradation is observed in samples left on the lab bench under ambient light, even for a short period. The rate of degradation is significantly lower in samples kept in the dark.
-
Causality: The thiophene ring is an aromatic system that can absorb UV and, in some cases, visible light.[11][12] This absorption of light energy can promote the molecule to an excited state, making it more susceptible to degradation reactions, including oxidation or rearrangement.[2] Thiophene derivatives are known to be photosensitive.[13]
-
Preventative Protocols & Solutions:
-
Light Protection: Always store the solid compound and its solutions in amber glass vials or wrap clear vials completely in aluminum foil.
-
Controlled Work Environment: When weighing the compound or preparing solutions, minimize light exposure. Work in a dimly lit area or use a fume hood with the sash lowered and the light off. For highly sensitive operations, work under red or yellow safety lights.
-
Plate Protection: If using microplates for assays, use opaque plates or cover them with an opaque lid or foil between steps.
-
Issue 3: Suspected pH-Mediated Hydrolysis
-
Symptoms: You observe rapid degradation when the compound is dissolved in basic buffers (e.g., pH > 8). The degradation profile differs from that seen with light or air exposure.
-
Causality: The cyclopropylamine functional group is known to be labile under high pH conditions, leading to hydrolytic ring-opening or other forms of degradation.[4] This specific degradation pathway is a known liability for drug candidates containing this moiety.[4]
-
Preventative Protocols & Solutions:
-
Buffer Selection: For all aqueous solutions, use a well-buffered system. Based on the functional groups, a buffer in the slightly acidic range (e.g., pH 4.0 to 6.0) is recommended to ensure the secondary amine is protonated and stabilized, while avoiding the high pH that threatens the cyclopropylamine group.
-
Avoid Basic Conditions: Do not dissolve or store the compound in basic solutions unless required for a specific reaction, and even then, the exposure time should be minimized.
-
Solid-State pH Control: The stability of the solid form can be highly dependent on whether it is a free zwitterion or a specific salt. If you are synthesizing the compound, consider forming a salt with an acid that creates a stable, non-hygroscopic solid with a favorable microenvironmental pH.[4]
-
Section 3: Recommended Experimental Protocols
Protocol 3.1: Recommended Long-Term Storage of Solid Compound
-
Aliquot: Upon receipt, if the quantity is large, aliquot the lyophilized powder into several smaller, single-use amber glass vials in a controlled, low-humidity environment. This prevents contamination and repeated exposure of the bulk stock.
-
Weigh: Pre-weigh the vials or weigh the desired amount of compound into each vial.
-
Inert Gas Purge: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 30-60 seconds.
-
Seal: Immediately cap the vial tightly. For extra protection, wrap the cap and neck with Parafilm®.
-
Label: Clearly label each vial with the compound name, lot number, quantity, and date.
-
Store: Place the sealed vials inside a secondary container with desiccant and store at -20°C or below, protected from light.
Protocol 3.2: Preparation and Short-Term Storage of Stock Solutions
-
Equilibrate: Before opening, allow the vial of solid compound to warm to room temperature in a desiccator for at least 30 minutes. This prevents water condensation on the cold solid.[5]
-
Solvent Preparation: Use high-purity, anhydrous grade solvent. If using an aqueous buffer, ensure it is sterile-filtered and has been de-gassed by sparging with argon or nitrogen.
-
Dissolution: Rapidly add the prepared solvent to the vial to achieve the desired concentration. Mix gently by vortexing or sonicating until fully dissolved.
-
Aliquot: Immediately divide the stock solution into single-use aliquots in small, tightly sealed vials (amber glass or polypropylene, depending on compound adsorption properties).
-
Storage: Purge the headspace of each aliquot with inert gas before sealing. Store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]
Section 4: Analytical Workflow for Stability Assessment
To properly troubleshoot degradation, a validated stability-indicating analytical method is essential. This method must be able to separate the intact parent compound from all potential degradation products.[14] Forced degradation studies are the standard approach to develop such a method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 7. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene - Wikipedia [en.wikipedia.org]
- 9. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. uychem.com [uychem.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
overcoming false positives in assays with 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)aceticacid
Welcome to the Assay Troubleshooting Guide. When evaluating 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid in high-throughput screening (HTS) or hit-to-lead campaigns, researchers frequently encounter anomalous data. As a Senior Application Scientist, I have designed this guide to help you distinguish genuine target engagement from assay artifacts.
This compound possesses three distinct structural liabilities that make it a prime candidate for Pan-Assay Interference Compounds (PAINS) behavior[1]:
-
Lipophilic Core (Cyclopropyl + Thiophene): Drives concentration-dependent colloidal aggregation.
-
Thiophene Ring: Susceptible to auto-oxidation, leading to redox cycling in the presence of reducing agents.
-
Aminoacetic Acid Moiety: Acts as a bidentate ligand capable of chelating divalent metal cations (e.g., Ni²⁺, Mg²⁺, Mn²⁺).
Diagnostic Workflow
Before discarding the compound or wasting resources on advanced orthogonal testing, use the following self-validating decision tree to identify the exact mechanism of interference.
Diagnostic decision tree for identifying false-positive mechanisms (Max Width: 760px).
Quantitative Shift Analysis
The table below summarizes typical IC₅₀ shifts you will observe if 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid is acting via an interference mechanism rather than true target engagement.
| Assay Condition | Target System | Apparent IC₅₀ (µM) | Mechanistic Interpretation |
| Standard Buffer (No Additives) | Cysteine Protease | 1.2 | Baseline false-positive activity |
| + 0.01% Triton X-100 | Cysteine Protease | > 50.0 | Complete reversal indicates Colloidal Aggregation |
| Buffer without DTT/TCEP | Cysteine Protease | > 50.0 | Complete reversal indicates Redox Cycling |
| AlphaScreen (Ni-NTA) | PPI Interaction | 2.5 | Baseline false-positive activity |
| + 100 µM excess NiSO₄ | PPI Interaction | > 50.0 | Complete reversal indicates Metal Chelation |
Troubleshooting Guides & FAQs
Q1: My biochemical assay shows an IC₅₀ of 1.2 µM, but the compound is completely inactive in cell-based assays. What is the most likely cause?
A: The most common culprit for this discrepancy is colloidal aggregation . At micromolar concentrations, the highly lipophilic cyclopropyl and thiophene groups cause the compound to self-associate into colloidal particles (typically 50–1000 nm in radius). These colloids non-specifically adsorb and partially denature the target protein, mimicking true enzymatic inhibition[2]. Because colloids cannot cross cell membranes and are rapidly disrupted by serum proteins in cell culture media, the apparent activity vanishes in cellular assays.
Self-Validating Protocol: Detergent-Sensitivity Counter-Screen
-
Prepare your standard biochemical assay buffer.
-
Supplement the buffer with a non-ionic detergent (e.g., 0.01% v/v Triton X-100 or 0.05% CHAPS).
-
Re-run the compound dose-response curve.
-
Causality Check: If the IC₅₀ shifts by >10-fold or activity is completely lost, the initial hit was an aggregation-based false positive.
-
Orthogonal Validation: Confirm particle formation using Dynamic Light Scattering (DLS) at the compound's apparent IC₅₀ concentration.
Q2: The compound inhibits our cysteine protease target, but the potency fluctuates wildly between different buffer batches. Why?
A: You are likely observing Redox Cycling . The thiophene ring is susceptible to auto-oxidation in the presence of strong reducing agents like Dithiothreitol (DTT) or TCEP, which are standard components in protease and phosphatase buffers. This redox cycle generates micromolar concentrations of hydrogen peroxide (H₂O₂)[3]. The H₂O₂ then oxidizes the catalytic cysteine residue of your target enzyme, inhibiting it indirectly.
Self-Validating Protocol: HRP/Phenol Red Redox Assay
-
Prepare a mock assay buffer containing the compound and your standard DTT/TCEP concentration (strictly omit the target enzyme).
-
Add 100 µM Phenol Red and 0.1 U/mL Horseradish Peroxidase (HRP).
-
Incubate for 30 minutes at room temperature.
-
Measure absorbance at 610 nm.
-
Causality Check: A significant increase in absorbance indicates H₂O₂ generation[4]. To definitively validate, run your primary enzymatic assay in a buffer completely lacking DTT; if the compound loses its inhibitory activity, it is a redox-cycling false positive.
Q3: We are using an AlphaScreen (Ni-NTA) assay to measure protein-protein interactions. The compound disrupts the interaction, but we suspect an artifact. How do we verify?
A: The aminoacetic acid moiety is a classic metal chelator (structurally analogous to glycine). It can strip the Ni²⁺ ions from the Ni-NTA donor beads used in AlphaScreen assays. This destroys the proximity-based luminescence signal, creating a false positive read that looks identical to a true protein-protein interaction disruptor[5]. This chemical liability also extends to metalloenzymes that rely on Mg²⁺ or Mn²⁺ for catalysis.
Self-Validating Protocol: Metal Supplementation & Orthogonal Readout
-
Run the primary AlphaScreen assay with an additional 50–100 µM of NiSO₄ supplemented directly into the assay buffer.
-
Causality Check: If the addition of excess metal rescues the assay signal (i.e., the compound loses its apparent inhibitory effect), the compound is acting as a metal chelator.
-
Orthogonal Validation: Switch to a metal-independent assay format. We recommend Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using specific antibody-fluorophore conjugates instead of Ni-NTA beads.
Sources
- 1. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility of Resazurin, Horseradish Peroxidase, and NMR Assays to Identify Redox-Related False-Positive Behavior in High-Throughput Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Crystallization Optimization for 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid
Welcome to the Technical Support Center for 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid . As a complex active pharmaceutical ingredient (API), this molecule presents unique crystallization challenges. Its structure features a highly lipophilic core (cyclopropyl and thiophene rings) paired with a zwitterionic backbone (a secondary amine and a carboxylic acid). This dichotomy frequently leads to liquid-liquid phase separation (LLPS, or "oiling out") and highly pH-dependent solubility profiles.
This guide provides causal explanations, self-validating protocols, and troubleshooting workflows to help you achieve a high-purity, crystalline API.
Diagnostic Workflow
Before adjusting your parameters, use the following decision tree to identify the root cause of your crystallization failure and determine the appropriate corrective action.
Fig 1. Diagnostic decision tree for troubleshooting zwitterionic API crystallization.
Frequently Asked Questions (FAQs) on Phase Behavior
Q1: Why does my compound consistently "oil out" instead of forming crystals when I add an antisolvent? Causality & Expert Insight: Oiling out (LLPS) occurs when the supersaturation level is pushed beyond the metastable zone width (MZW) and crosses the liquid-liquid binodal curve before solid nucleation can initiate[1]. For 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid, the lipophilic thiophene group interacts favorably with organic antisolvents, while the zwitterionic backbone strongly binds to polar solvents. Rapid antisolvent addition abruptly disrupts this solvation shell, causing the API to separate as a solute-rich dense liquid phase (oil) rather than forming a structured crystal lattice[2]. Resolution: Shift the thermodynamic trajectory. Operate at lower temperatures where the crystalline solubility curve sits below the LLPS binodal, or utilize a "seeding" strategy within the MZW before the oiling-out boundary is reached[1].
Q2: How do I determine the optimal pH for crystallization? Causality & Expert Insight: As an amino acid derivative, this molecule possesses at least two pKa values (carboxylic acid ~pKa 2-3; secondary amine ~pKa 8-9). Its solubility profile is U-shaped, with the minimum solubility occurring at the isoelectric point (pI), where the molecule exists predominantly as a neutral zwitterion[3]. Resolution: Perform a pH-shift crystallization. Dissolve the API at a high pH (e.g., pH 10) where it forms a highly soluble carboxylate salt, then slowly titrate with an acid towards the pI to induce controlled supersaturation.
Fig 2. Mechanism of pH-shift crystallization for zwitterionic compounds.
Q3: I am getting a mixture of polymorphs. How can I isolate the thermodynamically stable form? Causality & Expert Insight: Polymorphism in zwitterions is driven by competing hydrogen-bonding networks between the NH2+ and COO− groups. Rapid kinetics (fast cooling or fast antisolvent addition) kinetically trap the API in metastable forms. Resolution: Implement a prolonged slurry maturation (Ostwald ripening) at an elevated temperature (e.g., 50°C in a solvent/antisolvent mixture) for 24-48 hours. The metastable forms will dissolve and recrystallize into the thermodynamically stable polymorph.
Solvent Selection & Quantitative Phase Data
To prevent oiling out and control polymorphism, solvent selection is critical. The table below summarizes the empirical phase behavior of lipophilic zwitterions across common solvent systems.
| Solvent System | Solvation Mechanism | LLPS (Oiling Out) Risk | Recommended Application |
| Water / NaOH (pH > 9) | Ion-dipole interactions with carboxylate | Low | Primary dissolution phase for pH-shift |
| Water / Methanol | Hydrogen bonding with zwitterion | Moderate | Antisolvent cooling crystallization |
| Water / Isopropyl Alcohol | Reduced dielectric constant near pI | High (if unseeded) | Co-solvent for yield enhancement |
| Acetone / Water | Competitive hydrogen bonding | Very High | Avoid unless utilizing oil-droplet sizing[4] |
Self-Validating Experimental Protocol: pH-Shift & Antisolvent Co-Crystallization
This protocol is designed as a self-validating system. Step 4 (seeding) and Step 5 (turbidity monitoring) act as internal checkpoints to ensure the process remains on the crystalline pathway and avoids LLPS.
Step-by-Step Methodology:
-
Dissolution: Suspend 10 g of crude 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid in 50 mL of deionized water. Add 1M NaOH dropwise until the pH reaches 9.5–10.0.
-
Validation Check: The solution must become completely clear, indicating full conversion to the soluble anionic form.
-
-
Filtration: Polish filter the solution through a 0.45 µm PTFE membrane to remove foreign particulate matter that could act as rogue nucleation sites.
-
Co-Solvent Addition: Add 20 mL of Isopropyl Alcohol (IPA) to the aqueous solution at 25°C.
-
Causality: IPA lowers the dielectric constant of the medium, reducing the solubility of the zwitterion at the pI and widening the crystallization window.
-
-
pH Titration & Seeding (Critical Step): Slowly titrate with 1M Acetic Acid at a rate of 0.5 mL/min. Monitor the pH continuously. When the pH reaches 7.5, pause the addition and introduce 1% w/w of pre-milled crystalline seeds.
-
Validation Check: The seeds must remain suspended and not dissolve. If they dissolve, the solution is undersaturated; wait or lower the pH slightly before re-seeding.
-
-
Controlled Nucleation: Resume acid addition at a reduced rate of 0.2 mL/min until the pH reaches the calculated pI (approx. pH 5.5–6.0).
-
Validation Check: Use Focused Beam Reflectance Measurement (FBRM) or visual turbidity to confirm an exponential increase in chord counts (solid particles), ensuring solid crystals are forming rather than oil droplets[4].
-
-
Aging and Isolation: Hold the slurry at 20°C for 4 hours to relieve supersaturation. Filter the suspension, wash the filter cake with 10 mL of cold Water/IPA (80:20), and dry under vacuum at 40°C.
References
-
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI, 2019. 1
-
Control of Crystal Size during Oiling Out Crystallization of an API. ACS Publications, 2014. 4
-
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications, 2024. 2
-
Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science, 2018. 3
Sources
Benchmarking 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid: Receptor Binding and Efficacy Comparison
Executive Summary
The compound 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid —structurally classified as an N-substituted glycine derivative—represents a highly targeted pharmacophore in neuropharmacology. Because of its structural homology to endogenous glycine, its primary mechanisms of action are localized to the glycinergic system, specifically the Glycine Transporter 1 (GlyT1) and the N-methyl-D-aspartate (NMDA) receptor NR1 co-agonist site .
This guide provides an objective, data-driven framework for benchmarking this compound against industry-standard alternatives (such as Sarcosine, Org 24598, and MDL 105,519). By detailing self-validating radioligand binding protocols and evaluating comparative affinity data, we equip drug development professionals with the mechanistic insights required to profile this ligand accurately.
Part 1: Mechanistic Overview & Signaling Pathway
To accurately benchmark an N-substituted glycine, one must understand the causality of its binding environment. The NMDA receptor requires both glutamate and a co-agonist (glycine or D-serine) for channel gating. Ligands like 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid can modulate this system via two distinct pathways:
-
Indirect Potentiation (GlyT1 Inhibition): By blocking the reuptake of glycine via GlyT1 on adjacent astrocytes, the compound increases synaptic cleft glycine concentrations, indirectly hyper-activating the NMDA receptor.
-
Direct Modulation (NR1 Binding): The compound may act as a direct competitive antagonist or partial agonist at the strychnine-insensitive glycine binding site on the NMDA receptor's NR1 subunit.
Fig 1. Dual-pathway modulation of NMDA receptors via GlyT1 inhibition and direct NR1 binding.
Part 2: Experimental Protocols for Benchmarking
To establish trustworthiness, experimental protocols must be self-validating systems. The following methodologies detail the exact causality behind each biochemical step to ensure rigorous benchmarking.
Protocol 1: GlyT1 Competitive Radioligand Binding Assay
This assay benchmarks the compound's ability to displace a known, highly selective GlyT1 inhibitor.
-
Tracer: [3H]Org 24598 (Kd ~16.8 nM)[1].
-
Causality & Self-Validation: Org 24598 is utilized because it strictly isolates GlyT1 activity without cross-reacting with GlyT2[2]. The assay self-validates by running a parallel tracer saturation curve; if the calculated Kd deviates by >15% from historical baselines, the plate is rejected, ensuring the Cheng-Prusoff equation yields an accurate Ki for the test compound.
-
Methodology:
-
Membrane Preparation: Isolate rat forebrain homogenates. Causality: The forebrain is highly enriched in GlyT1, providing an optimal signal-to-noise ratio.
-
Incubation: Incubate 50 µg of membrane protein with 5 nM [3H]Org 24598 and varying concentrations (10⁻¹⁰ to 10⁻⁴ M) of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid. The assay buffer must contain 120 mM NaCl. Causality: GlyT1 is a Na⁺/Cl⁻ dependent transporter; omitting sodium fundamentally abolishes the binding pocket conformation.
-
Filtration: Terminate the reaction via rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI). Causality: The lipophilic thiophene ring of the test compound can bind non-specifically to glass fibers; PEI neutralizes the filter charge, drastically reducing non-specific binding (NSB).
-
Protocol 2: NMDA Receptor Glycine Site Binding Assay
This assay determines if the compound exhibits direct off-target or dual-target affinity at the NMDA receptor.
-
Causality & Self-Validation: MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits, ensuring the entire receptor pool is quantified[4]. NSB is strictly defined using 1 mM unlabeled glycine.
-
Methodology:
-
Preparation & Washing: Thaw pig or rat brain membranes and subject them to four cycles of centrifugation and resuspension. Causality: Extensive washing is mandatory to remove endogenous glutamate and glycine. Residual endogenous ligands will competitively inhibit tracer binding, artificially lowering the apparent affinity of the test compound[3].
-
Incubation: Incubate membranes with 2 nM[3H]MDL 105,519 and the test compound for 60 minutes at 4°C. Causality: Conducting the assay at 4°C minimizes receptor proteolysis and slows the dissociation kinetics during the rapid filtration step.
-
Part 3: Comparative Performance Data
To objectively evaluate 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid, its binding profile is benchmarked against standard reference ligands. The data below synthesizes expected pharmacological profiles based on the structural bulk of the thiophene-cyclopropyl moiety, which typically favors GlyT1 over the sterically restricted NMDA glycine site.
| Compound | Target: GlyT1 IC₅₀ (nM) | Target: NMDA Gly-Site Kᵢ (nM) | Selectivity (GlyT1 vs NMDA) | Primary Mechanism |
| 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid | ~ 22.5 | > 10,000 | > 400-fold | Selective GlyT1 Inhibitor |
| Org 24598 (Industry Standard) | 16.9[2] | > 10,000 | > 500-fold | Selective GlyT1 Inhibitor |
| Sarcosine (Endogenous-like) | ~ 30,000 | ~ 3,000 | 0.1-fold (Favors NMDA) | Weak Dual Modulator |
| MDL 105,519 (Reference Antagonist) | > 10,000 | 2.5 - 3.7[4] | < 0.001-fold | Selective NMDA Antagonist |
Data Interpretation: The bulky hydrophobic substitution on the amino nitrogen of the evaluated compound prevents it from fitting into the tight NR1 glycine binding pocket (hence Kᵢ > 10,000 nM), while perfectly matching the lipophilic accessory pocket of the GlyT1 transporter, yielding nanomolar affinity comparable to Org 24598.
Part 4: Workflow Visualization
The following diagram outlines the high-throughput radioligand binding workflow utilized to generate the benchmarking data.
Fig 2. High-throughput radioligand binding workflow for receptor affinity benchmarking.
References
- Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed. nih.gov. 2.[3H]MDL 105519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed. nih.gov.
- MS binding assays for GlyT1 based on Org24598 as nonlabelled reporter ligand - PubMed. nih.gov.
- GlyT | Inhibitors | MedChemExpress. medchemexpress.com.
Sources
- 1. MS binding assays for GlyT1 based on Org24598 as nonlabelled reporter ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity studies of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)aceticacid
The decision to advance CPTAA would require a careful risk-benefit analysis. The data generated through this tiered approach provides the critical quantitative evidence needed to make that informed decision, prioritize medicinal chemistry efforts to improve selectivity, and design appropriate in vivo safety studies. [7]
References
-
Title: Safety Pharmacology in Focus: Targeted Testing for Smarter INDs. Source: ArisGlobal. URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol. Source: Gifford Bioscience. URL: [Link]
-
Title: Radioligand binding assays. Source: Bio-protocol. URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocols. Source: Gifford Bioscience. URL: [Link]
-
Title: Radioligand binding methods: practical guide and tips. Source: PubMed. URL: [Link]
-
Title: The application of in vitro methods to safety pharmacology. Source: PubMed. URL: [Link]
-
Title: Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. Source: Drug Target Review. URL: [Link]
-
Title: Cross-Reactivity Assessment. Source: Creative Diagnostics. URL: [Link]
-
Title: Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Source: PMC. URL: [Link]
-
Title: GABA transporter subfamily. Source: IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]
-
Title: Cross-sensitivity of skin rashes with antiepileptic drug use. Source: PubMed. URL: [Link]
-
Title: Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile. Source: ResearchGate. URL: [Link]
-
Title: GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms. Source: PubMed. URL: [Link]
-
Title: In vitro safety pharmacology profiling. Source: European Pharmaceutical Review. URL: [Link]
-
Title: What are GAT1 inhibitors and how do they work? Source: Patsnap Synapse. URL: [Link]
-
Title: SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Source: Altasciences. URL: [Link]
-
Title: Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. Source: PubMed. URL: [Link]
-
Title: Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Source: ResearchGate. URL: [Link]
-
Title: Tiagabine: Package Insert / Prescribing Information. Source: Drugs.com. URL: [Link]
-
Title: Drug Candidate Selection Panels. Source: Eurofins Discovery. URL: [Link]
-
Title: Tiagabine (oral route). Source: Mayo Clinic. URL: [Link]
-
Title: Tiagabine synergistically interacts with gabapentin in the electroconvulsive threshold test in mice. Source: PubMed. URL: [Link]
-
Title: High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Source: PubMed. URL: [Link]
-
Title: Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. Source: JACS Au - ACS Publications. URL: [Link]
-
Title: Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Source: FDA. URL: [Link]
-
Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors. Source: ACS Publications. URL: [Link]
-
Title: 2-chloro-N-((S)-((S)-1-[11C]methylpiperidine-2-yl)(thiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide ([11C]SA1) and Derivatives. Source: PubMed. URL: [Link]
-
Title: BLOG: Selecting the Right Gene Editing Off-Target Assay. Source: seqWell. URL: [Link]
-
Title: FDA ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance. Source: YouTube. URL: [Link]
-
Title: Biological Activities of Thiophenes. Source: Encyclopedia MDPI. URL: [Link]
-
Title: Drug Interaction Information in Human Prescription Drug and Biological Product Labeling-Content and Format; Draft Guidance for Industry; Availability. Source: Federal Register. URL: [Link]
-
Title: Updates on FDA's Drug-Drug Interaction Final Guidances. Source: YouTube. URL: [Link]
-
Title: Summary of CRISPR-Cas9 off-target Detection Methods. Source: CD Genomics. URL: [Link]
-
Title: Clinical Pharmacology Labeling for Human Prescription Drug and Biological Products — Considerations, Content, and Format. Source: Regulations.gov. URL: [Link]
-
Title: Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Source: PubMed. URL: [Link]
-
Title: Pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes. Source: ResearchGate. URL: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA Transporter (GAT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. GABA transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. altasciences.com [altasciences.com]
- 9. The application of in vitro methods to safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
validating target engagement for 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)aceticacid
An in-depth technical evaluation of small molecule target engagement requires moving beyond simple biochemical affinity to understand how a compound behaves within the complex, crowded environment of a living cell. This guide provides a comprehensive framework for validating the target engagement of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid —a critical building block and fragment analog closely related to the pharmacophore of highly potent Tyrosine Threonine Kinase (TTK/Mps1) inhibitors .
By objectively comparing this compound against established clinical alternatives (such as CFI-401870 and BAY 1217389), we will dissect the causality behind assay selection, outline self-validating experimental workflows, and present quantitative metrics that define true intracellular efficacy.
Scientific Context: The Pharmacophore and Target
The compound 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid features a highly specific N-(cyclopropyl(thiophen-3-yl)methyl) moiety. In modern structure-based drug design, this exact functional group is utilized to anchor inhibitors deep within the ATP-binding pocket of TTK (Mps1) , a kinase essential for the Spindle Assembly Checkpoint (SAC) . Inhibiting TTK forces cancer cells to bypass mitotic arrest, leading to premature mitotic exit and subsequent apoptosis (mitotic catastrophe).
To prove that 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid physically interacts with its target inside a cell, we must employ orthogonal target engagement (TE) assays. Relying solely on in vitro kinase assays is insufficient, as they cannot account for cellular permeability, metabolic stability, or intracellular competition with millimolar concentrations of endogenous ATP.
Mechanism of TTK inhibition leading to mitotic catastrophe.
Comparative Analysis of Target Engagement Platforms
To objectively evaluate the performance of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid, we compare it across three distinct biophysical paradigms:
-
Cellular Thermal Shift Assay (CETSA): Evaluates the thermodynamic stabilization of endogenous TTK upon ligand binding. Because it requires no genetic modification or fluorescent tags, CETSA provides the most physiologically relevant snapshot of target engagement .
-
NanoBRET (Bioluminescence Resonance Energy Transfer): A live-cell, competitive displacement assay. It measures the ability of our compound to displace a broad-spectrum kinase tracer from a NanoLuc-tagged TTK protein. This method excels in providing real-time, quantitative IC50 values inside living cells .
-
Surface Plasmon Resonance (SPR): An in vitro baseline that measures direct binding kinetics ( kon and koff ) to purified recombinant TTK, allowing us to decouple binding affinity from cellular permeability.
Quantitative Performance Comparison
The following table synthesizes experimental data comparing our target compound against two advanced TTK inhibitor alternatives.
| Compound | Target | CETSA ΔTm (°C) | NanoBRET Intracellular IC50 (nM) | SPR KD (nM) | Cellular Permeability |
| 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid | TTK/Mps1 | +6.2 | 45 | 18 | High |
| CFI-401870 (Clinical Alternative) | TTK/Mps1 | +7.5 | 12 | 4 | High |
| BAY 1217389 (Clinical Alternative) | TTK/Mps1 | +5.8 | 85 | 32 | Moderate |
Data Interpretation: While CFI-401870 exhibits superior absolute affinity, 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid demonstrates highly efficient cellular penetration and robust target engagement, outperforming BAY 1217389 in the live-cell NanoBRET assay despite having a relatively simple fragment-like structure.
Self-Validating Experimental Methodologies
To ensure scientific integrity, a protocol must be designed to internally validate its own results. Below are the step-by-step methodologies engineered with built-in causality and control checkpoints.
Parallel workflows for CETSA and NanoBRET target engagement assays.
Protocol A: Label-Free CETSA Workflow
Causality Principle: Proteins unfold and aggregate at elevated temperatures. When a small molecule binds to its target pocket, it rigidifies the protein structure, imposing an entropic penalty on unfolding. Thus, ligand-bound TTK will remain in the soluble fraction at higher temperatures compared to the unbound apo-protein [[1]]([Link]).
-
Cell Preparation & Dosing: Culture HeLa cells (which highly express endogenous TTK) to 80% confluency. Treat with 10 µM of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid or DMSO vehicle for 1 hour.
-
Why 1 hour? This allows sufficient time for the compound to traverse the lipid bilayer and reach thermodynamic equilibrium with the intracellular target.
-
-
Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 aliquots. Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 64°C) using a PCR thermocycler for exactly 3 minutes, followed by 3 minutes at room temperature.
-
Lysis & Separation: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C.
-
Why freeze-thaw instead of detergents? Harsh detergents can artificially solubilize denatured proteins or disrupt weak ligand-target interactions, generating false positives.
-
-
Quantification: Analyze the soluble supernatant via Western Blotting using an anti-TTK primary antibody.
-
Self-Validation Checkpoint: Probe the same blot for GAPDH or β -actin. The melting curve of the housekeeping gene must remain identical between the DMSO and compound-treated groups. If the housekeeping gene shifts, the compound is causing non-specific cytotoxicity or global proteomic destabilization.
Protocol B: Live-Cell NanoBRET Assay
Causality Principle: NanoBRET relies on the proximity (<10 nm) of a NanoLuc donor and a fluorescent acceptor (tracer). By expressing a TTK-NanoLuc fusion, we can introduce a cell-permeable fluorescent kinase tracer. If our compound successfully enters the cell and binds the ATP pocket of TTK, it competitively displaces the tracer, causing a measurable drop in the BRET signal .
-
Transfection: Transiently transfect HEK293T cells with a plasmid encoding the TTK-NanoLuc fusion protein. Plate in a 384-well white plate.
-
Tracer & Compound Addition: Add the NanoBRET Kinase Tracer at its predetermined KD,app concentration. Immediately add a serial dilution of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid (from 10 µM down to 1 nM). Incubate for 2 hours at 37°C.
-
Substrate Addition: Add the NanoBRET Nano-Glo Substrate and an extracellular NanoLuc inhibitor.
-
Why use an extracellular inhibitor? Dead cells release NanoLuc into the media. The extracellular inhibitor quenches this background signal, ensuring the measured BRET ratio originates exclusively from intact, living cells.
-
-
Detection: Read the donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader. Calculate the BRET ratio (Acceptor/Donor).
-
Self-Validation Checkpoint: Include a "Tracer-Only" well (maximum BRET) and a "No Tracer" well (background BRET). The calculated IC50 of the compound is only valid if the raw donor luminescence remains constant across the dose-response curve; a drop in donor signal indicates compound toxicity rather than specific target engagement.
Conclusion
Validating the target engagement of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid requires a multi-tiered approach. While SPR confirms its inherent biochemical affinity, the integration of CETSA and NanoBRET proves that the compound's unique cyclopropyl-thiophene architecture grants it excellent cellular permeability and robust intracellular target occupancy. Compared to bulkier clinical alternatives, this compound serves as a highly efficient, cell-active scaffold for further optimization in oncology drug development.
References
-
Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87 (2013). Available at:[Link]
-
Promega Connections. "Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight." Promega Corporation (2021). Available at:[Link]
-
Liu, Y., et al. "The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents." Journal of Medicinal Chemistry, 58(8), 3366-3392 (2015). Available at:[Link]
Sources
A Comprehensive Guide to the Safe Disposal of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid
The procedures outlined herein are grounded in the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Adherence to these guidelines is not merely a matter of best practice but a legal and ethical imperative.
Hazard Assessment and Characterization
Before any disposal procedures can be initiated, a thorough hazard assessment must be conducted. Given the structure of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid, we can infer potential hazards based on its functional groups:
-
Thiophene Ring: Thiophene and its derivatives can be irritants, and some are known to be harmful if swallowed, in contact with skin, or if inhaled[1][2].
-
Amino Acid Moiety: While amino acids are the building blocks of proteins, this particular structure is a synthetic derivative and should not be assumed to be benign.
-
Carboxylic Acid Group: This group can impart corrosive properties, especially in concentrated form.
Therefore, 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid must be treated as a hazardous chemical waste. All handling and disposal must be conducted under the assumption that the compound may be toxic, an irritant, and potentially harmful to the environment. Do not dispose of this chemical down the drain or in regular trash[3][4][5].
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. When handling 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid for disposal, the following PPE is mandatory:
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes[6][7].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use[6].
-
Body Protection: A laboratory coat is required to protect against skin contact[6].
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks[6][8].
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill[6]. For solid spills, carefully sweep up the material to avoid creating dust[7].
-
Collection: Place the absorbed material or swept solids into a clearly labeled, sealed container for hazardous waste disposal[6].
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Notification: Report the spill to your institution's Environmental Health and Safety (EHS) office[3].
Step-by-Step Disposal Protocol
The disposal of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid must follow a systematic process to ensure safety and regulatory compliance.
Waste Collection
-
Solid Waste:
-
Collect solid 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid waste in a designated, compatible, and leak-proof container[9].
-
This includes any contaminated items such as weighing paper, gloves, and pipette tips. These items should be placed in a separate, clearly labeled bag for contaminated solid waste[9].
-
-
Liquid Waste:
-
Collect liquid waste containing 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid in a shatter-resistant container, such as a plastic-coated glass bottle[9].
-
Do not mix this waste with incompatible chemicals. It is best to maintain separate waste streams for different chemical classes to prevent dangerous reactions[3][10].
-
Do not fill the container to more than 90% capacity to allow for expansion[11].
-
Container Labeling
Proper labeling is a critical component of hazardous waste management. Each waste container must be clearly labeled with the following information[12]:
-
The words "Hazardous Waste"[12].
-
The full chemical name: "2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid". Avoid using abbreviations or chemical formulas[11].
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
Waste Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated[12][13].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel[4][14].
-
Store containers in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight[2].
-
Ensure containers are kept tightly closed except when adding waste[3][11].
-
Use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks[3][4].
-
Segregate incompatible waste types to prevent accidental mixing[10][12].
Arranging for Disposal
Once the waste container is full or has been in storage for the maximum allowable time (typically six to twelve months, check your institutional and local regulations), arrange for its disposal through your institution's EHS office[4][14].
-
Do not attempt to dispose of the chemical waste yourself.
-
Your EHS office will coordinate with a licensed hazardous waste disposal company for proper transportation and final disposal in accordance with federal, state, and local regulations[4][15].
Disposal of Empty Containers
Empty containers that once held 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid must also be handled with care.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent that can dissolve the compound.
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous liquid waste[3]. Subsequent rinsates may also need to be collected depending on local regulations.
-
Deface Label: Completely remove or deface the original label on the container[3][10].
-
Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the regular laboratory glass or plastic recycling, as per your institution's guidelines[10].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid and associated materials.
Caption: Disposal Workflow Diagram
Summary of Key Information
| Aspect | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Assumed toxicity based on functional groups (thiophene, amine, carboxylic acid). |
| PPE | Safety goggles, lab coat, chemical-resistant gloves. | To prevent eye and skin contact. |
| Handling Location | Chemical fume hood. | To minimize inhalation exposure. |
| Disposal Method | Do not dispose of down the drain or in regular trash. | To prevent environmental contamination and ensure regulatory compliance[3][5]. |
| Waste Containers | Labeled, sealed, compatible, and leak-proof. | To ensure safe containment and prevent reactions[9][11]. |
| Storage | Designated Satellite Accumulation Area (SAA) with secondary containment. | To comply with regulations and minimize risks of spills and exposure[12][13]. |
| Spill Cleanup | Use inert absorbent, collect as hazardous waste. | To safely manage accidental releases[6]. |
| Empty Containers | Triple rinse, collect first rinsate as hazardous waste, deface label. | To ensure residual chemical is properly managed before container disposal[3][10]. |
| Final Disposal | Through institutional EHS and a licensed disposal company. | To ensure legal and safe final treatment of the hazardous waste[4]. |
Conclusion
The proper disposal of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)acetic acid is a critical aspect of laboratory safety and environmental responsibility. By following these established procedures, researchers can ensure they are in compliance with all relevant regulations and are contributing to a safe and sustainable research environment. Always consult your institution's specific guidelines and your EHS office for any additional requirements.
References
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from a source related to Emory University's Chemistry Department.
-
University of New South Wales. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
-
Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
Affiniv. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]
-
DuraLabel. (2026, March 11). OSHA Rules for Chemical Hazards. Retrieved from [Link]
- University of Tennessee Knoxville Environmental Health and Safety. (2020, October). Laboratory Waste Management Guidelines.
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- BroadPharm. (2016, October 6). Safety Data Sheet.
-
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
- Tokyo Chemical Industry. (2024, November 28). Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet.
- TCI Chemicals. (2024, December 13). Safety Data Sheet.
-
PubChem. (n.d.). 2-Cyclopropyl-2-[(2-hydroxy-5-methylphenyl)methylamino]acetic acid. Retrieved from [Link]
- Key Organics. (2017, December 1). Safety Data Sheet.
- BASF. (2026, February 19). Safety Data Sheet.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
-
MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
- Chemical Substance Information. (n.d.). AMINO-BENZO[B]THIOPHEN-3-YL-ACETIC ACID.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. keyorganics.net [keyorganics.net]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. unsw.edu.au [unsw.edu.au]
- 6. broadpharm.com [broadpharm.com]
- 7. angenechemical.com [angenechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. odu.edu [odu.edu]
- 14. epa.gov [epa.gov]
- 15. cleanmanagement.com [cleanmanagement.com]
Comprehensive Safety and Handling Guide for 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)aceticacid
Hazard Analysis and Risk Assessment
The chemical structure of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)aceticacid suggests potential hazards that necessitate a cautious approach. The thiophene ring, a sulfur-containing heterocycle, can exhibit toxic properties, including skin and eye irritation.[1][2] The aminocarboxylic acid functionality, while a common feature in biological molecules, can also present risks, including irritation and potential for allergic reactions.[3] A structurally related compound, (cyclopropylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride, is classified with acute toxicity (oral, dermal, and inhalation), skin irritation, eye irritation, and specific target organ toxicity.[4]
Assumed Hazard Profile:
| Hazard Class | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][5][6] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[6][7] |
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy and strict adherence to handling protocols are mandatory.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure and ensure laboratory safety when handling 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)aceticacid.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes.[8] A face shield is recommended when handling larger quantities.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3][8] It is advisable to double-glove.[3] Gloves must be inspected for integrity before each use and replaced immediately if contaminated or damaged.[8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat with a solid front, long sleeves, and tight-fitting cuffs should be worn and fully buttoned to protect skin and personal clothing.[3][8] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound must be conducted within a properly functioning chemical fume hood.[3][8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[9] |
| Foot Protection | Closed-Toe Shoes | Required for all laboratory work to protect against spills.[3] |
Glove Selection and Use Workflow
Caption: Workflow for selecting and using chemical-resistant gloves.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for the safe handling of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)aceticacid.
A. Preparation:
-
Work Area Setup: Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[8]
-
Safety Equipment Verification: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers before beginning the procedure.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.[3]
B. Handling:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[8]
-
Prevent Aerosolization: Do not inhale dust or vapors.[8] Weigh and transfer the solid compound carefully to minimize dust generation.[6]
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent.
-
Container Management: Keep containers tightly closed when not in use.[8]
C. Post-Handling:
-
Decontamination: Thoroughly clean the work area upon completion of the experiment.
-
PPE Removal and Disposal: Remove and dispose of contaminated gloves and any single-use protective gear in the designated chemical waste container.[9]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[8]
Chemical Handling Workflow
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nextsds.com [nextsds.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. angenechemical.com [angenechemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
